
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline (CBTQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. CBTQ is a bicyclic compound that contains a quinoline ring system fused with a cyclobutane ring. The unique structural features of CBTQ make it an attractive target for synthetic chemists to explore its various properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been reported to bind to certain receptors, such as the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the growth of certain viruses, such as herpes simplex virus and human immunodeficiency virus. Additionally, 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively simple synthesis method. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline is its potential for use in the development of novel therapeutic agents. However, one of the limitations of using 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. One possible direction is the development of novel therapeutic agents based on the structural features of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. Another direction is the exploration of the various biological activities of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline and its potential applications in the field of medicinal chemistry. Additionally, the synthesis of novel derivatives of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline and their evaluation for various biological activities is another area of future research.
Métodos De Síntesis
The synthesis of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline can be achieved by several methods, including the Pictet-Spengler reaction, the Michael addition reaction, and the Friedlander synthesis. The Pictet-Spengler reaction is the most commonly used method for synthesizing 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form an iminium ion, which then undergoes cyclization to form the 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline ring system. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization to form the 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline ring system. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone to form a quinoline ring system, which is then fused with a cyclobutane ring to form 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline.
Aplicaciones Científicas De Investigación
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antiviral, and antibacterial activities. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has also been shown to possess potent antioxidant and anti-inflammatory properties. These properties make 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline a potential candidate for the development of novel therapeutic agents for the treatment of various diseases.
Propiedades
IUPAC Name |
cyclobutyl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(12-6-3-7-12)15-10-4-8-11-5-1-2-9-13(11)15/h1-2,5,9,12H,3-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLFQWXFKDEXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)


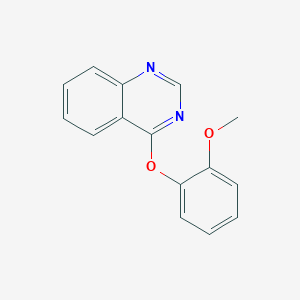
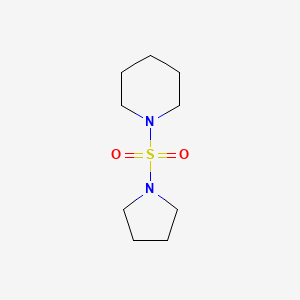


![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)
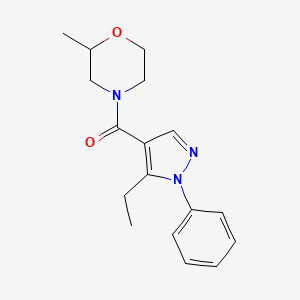
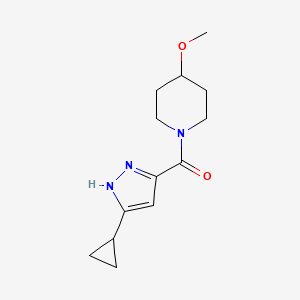
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
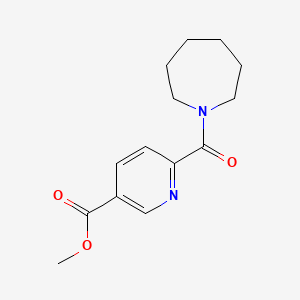
![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)